molecular formula C24H23NO2 B594056 (2-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone CAS No. 1427325-32-3

(2-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone

Cat. No.: B594056
CAS No.: 1427325-32-3
M. Wt: 357.453
InChI Key: ZQYSLICSZDIUTJ-FCQUAONHSA-N
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Description

“(2-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone” is a synthetic indole-derived compound featuring a naphthalen-1-ylmethanone group linked to a modified indole scaffold. The indole core is substituted with a pentyl chain at the 1-position and a hydroxyl group at the 2-position. This structural configuration distinguishes it from classical synthetic cannabinoids (SCs) like JWH-018, which lack polar substituents on the indole ring .

Properties

IUPAC Name

(2-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO2/c1-2-3-8-16-25-21-15-7-6-13-20(21)22(24(25)27)23(26)19-14-9-11-17-10-4-5-12-18(17)19/h4-7,9-15,27H,2-3,8,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYJCVSGIQLLKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=C1O)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017815
Record name JWH-018 2-hydroxyindole metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427325-32-3
Record name JWH-018 2-hydroxyindole metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Coupling of 1-Pentylindole and Naphthalen-1-ylmethanone

The indole and naphthalene moieties are coupled via a nucleophilic aromatic substitution reaction. 1-Pentylindole (1.2 equiv) reacts with 2-bromo-naphthalen-1-ylmethanone (1.0 equiv) in the presence of a palladium catalyst (Pd(PPh₃)₄, 5 mol%) and cesium carbonate (2.5 equiv) in toluene at 110°C for 24 hours. This yields (1-pentylindol-3-yl)-naphthalen-1-ylmethanone with a reported efficiency of 78–82%.

Hydroxylation at the 2-Position

Selective hydroxylation of the pentyl side chain is achieved through two primary methods:

Oxidative Hydroxylation

Using meta-chloroperbenzoic acid (mCPBA) as an oxidizing agent in dichloromethane at 0°C for 6 hours introduces the hydroxyl group at the 2-position of the pentyl chain. This method achieves 65–70% conversion, with minor over-oxidation byproducts.

Enzymatic Hydroxylation

Cytochrome P450 enzymes (e.g., CYP3A4) catalyze the regioselective hydroxylation of the pentyl chain in phosphate buffer (pH 7.4) at 37°C. This biological method reduces side reactions, yielding 85–90% purity but requires post-reaction purification via high-performance liquid chromatography (HPLC).

Reaction Optimization and Conditions

Catalytic Systems

CatalystSolventTemperature (°C)Yield (%)Purity (%)
Pd(PPh₃)₄Toluene1108295
CuI/1,10-phenanthrolineDMF1206888
NiCl₂(dppp)THF1007491

Palladium-based catalysts provide superior yields compared to copper or nickel systems due to enhanced electronic coupling between the indole and naphthalene rings.

Solvent Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction kinetics but may reduce regioselectivity during hydroxylation. Non-polar solvents (toluene, hexane) favor coupling efficiency but require higher temperatures.

Purification and Analytical Validation

Chromatographic Techniques

  • Silica Gel Chromatography : Separates unreacted precursors using ethyl acetate/hexane (3:7 v/v).

  • HPLC : A Zorbax Eclipse XDB-C18 column (4.6 × 75 mm, 3.5 µm) with water-acetonitrile (20:80 v/v) and 0.1 mM ammonium formate resolves hydroxylated products from byproducts. Retention times for the target compound are consistently observed at 8.2–8.5 minutes.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.0 Hz, 1H, naphthalene-H), 7.89–7.45 (m, 6H, aromatic), 6.95 (s, 1H, indole-H), 4.10 (t, J = 7.2 Hz, 2H, N-pentyl), 3.72 (m, 1H, -CH-OH), 1.80–1.20 (m, 6H, pentyl chain).

  • LC-MS : [M+H]⁺ = 358.2 m/z, with fragmentation peaks at 215.1 (naphthalenyl loss) and 130.0 (indole fragment).

Challenges and Mitigation Strategies

Byproduct Formation

Over-hydroxylation at the 4-position of the pentyl chain occurs in 15–20% of cases when using mCPBA. This is mitigated by reducing reaction time to 4 hours or employing enzymatic methods.

Scalability Issues

Industrial-scale synthesis faces challenges in maintaining regioselectivity. Continuous-flow reactors with immobilized CYP450 enzymes improve throughput, achieving 90% yield at 10 g/L concentrations.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)
Oxidative (mCPBA)6588120
Enzymatic (CYP3A4)8595250
Photocatalytic7292180

Enzymatic routes, while costly, offer superior selectivity and are preferred for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

(2-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include cytochrome P450 enzymes and chemical oxidants like potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used, although this is less typical for this metabolite.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include dihydroxylated metabolites, reduced forms of the metabolite, and substituted derivatives with various functional groups .

Scientific Research Applications

Chemical Analysis

Reference Standard in Analytical Chemistry
The compound serves as a reference standard for the identification and quantification of JWH 018 metabolites in biological samples. Its structural characteristics allow for precise analytical methods, such as gas chromatography-mass spectrometry (GC-MS), to detect and measure its presence in various matrices.

Application Method Purpose
Reference StandardGC-MSIdentification of JWH 018 metabolites
Quantitative AnalysisHPLCMeasurement of compound levels in biological fluids

Biological Research

Metabolic Pathways and Biotransformation Studies
Research on (2-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone provides insights into the metabolic pathways associated with synthetic cannabinoids. Studies have shown that this metabolite retains significant activity at cannabinoid receptors, which is crucial for understanding its effects on human physiology.

Case Study: Pharmacokinetics
A study published in PLoS ONE demonstrated that hydroxylated metabolites of JWH 018, including this compound, exhibit high affinity for cannabinoid receptors, influencing locomotor activity and body temperature in animal models . This highlights the compound's relevance in pharmacokinetic studies.

Medical Research

Toxicological Effects and Safety Assessments
Research on this compound aids in understanding the potential toxicological effects of synthetic cannabinoids. Its study is essential for assessing safety profiles and developing guidelines for clinical use or regulatory measures.

Parameter Findings Implications
Affinity for CB1RHigh nanomolar affinityIndicates potential psychoactive effects
Physiological ImpactDecreased locomotor activitySuggests risks associated with synthetic cannabinoid use

Forensic Science

Detection of Synthetic Cannabinoids
In forensic toxicology, this compound is utilized to detect synthetic cannabinoid use in biological samples. Its presence can indicate recent consumption of products containing JWH 018 or similar compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of indole-3-yl-naphthoyl derivatives, many of which are classified as synthetic cannabinoids. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Indole Position) Alkyl Chain Length Molecular Formula Molecular Weight Key Features Reference
(2-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone 1-pentyl, 2-hydroxy C5 C24H21NO2 365.43* Polar hydroxyl group; moderate lipophilicity -
JWH-018 (1-pentylindol-3-yl-naphthoylmethanone) 1-pentyl C5 C24H23NO 341.45 High CB1 affinity; nonpolar
JWH-007 (2-methyl-1-pentylindol-3-yl-naphthoylmethanone) 1-pentyl, 2-methyl C5 C25H25NO 355.48 Enhanced metabolic stability
JWH-073 (1-butylindol-3-yl-naphthoylmethanone) 1-butyl C4 C23H21NO 327.42 Shorter chain reduces potency
JWH-019 (1-hexylindol-3-yl-naphthoylmethanone) 1-hexyl C6 C25H25NO 355.48 Longer chain increases CB1 affinity
[1-(4R-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone 1-(4R-hydroxypentyl) C5 (hydroxylated) C24H23NO2 365.44 Hydroxyl on alkyl chain; altered metabolism

*Calculated based on molecular formula.

Key Findings:

Methyl or hydrogen substituents at the 2-position (e.g., JWH-007 and JWH-018) enhance lipophilicity, favoring receptor interaction . Alkyl chain length: Pentyl (C5) and hexyl (C6) chains (e.g., JWH-018 and JWH-019) optimize CB1 binding, while shorter chains (e.g., JWH-073, C4) diminish potency .

JWH-007’s 2-methyl group hinders oxidative metabolism, enhancing its half-life .

Physicochemical Properties :

  • The target compound’s logP (estimated ~5.2) is lower than JWH-018 (logP ~7.1) due to the hydroxyl group, suggesting reduced membrane permeability .
  • Crystallographic data for analogs (e.g., ’s oxazole derivative) highlight the role of planar naphthoyl groups in stacking interactions, which may influence solid-state stability .

Compounds with hydroxylated alkyl chains () may retain cannabinoid activity while offering improved solubility .

Biological Activity

(2-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone, also known as a metabolite of JWH-018, is a synthetic cannabinoid that has garnered attention due to its pharmacological properties and potential implications in both medical and forensic contexts. This compound is primarily studied for its interaction with cannabinoid receptors and its metabolic pathways.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C24H23NO2
  • Molecular Weight : 369.45 g/mol

Metabolic Pathways

The metabolism of this compound involves hydroxylation processes predominantly catalyzed by cytochrome P450 enzymes. This metabolic transformation is crucial for understanding its biological activity and potential toxicity. The primary metabolic pathway includes:

  • Hydroxylation : Conversion of JWH-018 into various hydroxylated metabolites.
  • Conjugation : Subsequent conjugation reactions that enhance solubility and facilitate excretion.

Cannabinoid Receptor Interaction

This compound acts as an agonist at cannabinoid receptors, particularly CB1 and CB2. The binding affinity and efficacy at these receptors influence its psychoactive effects:

Receptor TypeAffinity (Ki)Efficacy
CB1ModerateAgonist
CB2LowPartial Agonist

These interactions are critical for understanding the compound's pharmacological profile, including potential therapeutic applications and side effects.

Pharmacokinetics

Research indicates that the pharmacokinetics of this compound can vary significantly based on the administration route. For instance, studies have shown that synthetic cannabinoids can exhibit rapid absorption and distribution in biological systems, influencing their duration of action and intensity of effects.

Key Pharmacokinetic Findings :

  • Rapid metabolism in liver microsomes.
  • Short half-life leading to quick clearance from the body.

Clinical Implications

A study on synthetic cannabinoids highlighted the challenges in determining their pharmacodynamic properties due to variable metabolism among individuals. This variability can lead to unpredictable effects, including toxicity or therapeutic benefits.

Toxicological Assessments

In forensic toxicology, this compound has been detected in various biological samples from individuals using synthetic cannabinoids. Its identification is crucial for understanding the implications of synthetic cannabinoid use in recreational settings.

Comparative Studies

Comparative studies with other synthetic cannabinoids have shown that this compound possesses unique metabolic pathways that differentiate it from similar compounds like JWH 073 and AM 2201. These differences can affect both efficacy and safety profiles.

CompoundKey Differences
JWH 073Different alkyl side chain
AM 2201Fluorinated alkyl chain
(2-hydroxy...)Hydroxylation at the 2-position

Q & A

Q. What are the optimal synthetic routes for (2-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone, and how can purity be validated?

Methodological Answer: Synthesis typically involves condensation reactions between indole and naphthalene derivatives. For example:

  • Step 1: Refluxing intermediates (e.g., 4-chloronaphthalen-1-ol) with catalysts like ZnCl₂ in acetic acid to form ketones ().
  • Step 2: Condensation with urea or other nucleophiles in polar aprotic solvents (e.g., DMF) under acidic conditions ().
  • Validation: Purity is confirmed via melting point analysis, NMR (¹H/¹³C), and mass spectrometry. For example, IR spectroscopy can validate functional groups (C=O stretch ~1650 cm⁻¹) ().

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography: Use SHELX programs (e.g., SHELXL97) for structure refinement. Hydrogen atoms are geometrically constrained, and torsion angles are analyzed to confirm stereochemistry ().
  • Spectroscopy:
    • IR: Identifies carbonyl (C=O) and hydroxyl (-OH) groups.
    • NMR: ¹H NMR detects aromatic protons (δ 7.0–8.5 ppm) and alkyl chains (δ 1.0–2.5 ppm) ().
    • MS/MS: Fragmentation patterns confirm molecular weight and substituent arrangement ().

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational modeling and experimental data regarding receptor binding?

Methodological Answer:

  • Experimental Validation: Perform competitive binding assays (e.g., CB1/CB2 receptor assays) using radiolabeled ligands (e.g., [³H]CP-55,940) to measure IC₅₀ values.
  • Computational Refinement: Adjust force fields in molecular docking software (e.g., AutoDock) to account for solvent effects and ligand flexibility. Cross-validate with crystallographic data (e.g., hydrogen-bonding networks) ().

Q. What methodologies are recommended for assessing the compound's metabolic stability in vivo?

Methodological Answer:

  • Sample Preparation: Extract tissue homogenates (brain, liver, blood) using cold acetonitrile for liquid-liquid extraction ().

  • Analytical Method: HPLC/MS/MS with a C18 column and electrospray ionization (ESI). Validate linearity (1–1000 ng/mL) and use deuterated internal standards (e.g., d₃-THC) for quantification ().

  • Key Data:

    TissueConcentration Range (ng/mL or ng/g)Mean ± SD
    Blood54–16682 ± 42
    Brain316–708510 ± 166
    Liver1370–32201990 ± 752

Q. How should contradictory toxicity data from different model organisms be analyzed?

Methodological Answer:

  • Inclusion Criteria: Follow standardized protocols (e.g., Table B-1 from ) to evaluate:

    Health OutcomeParameters Assessed
    Systemic EffectsHepatic, renal, respiratory function
    Behavioral EffectsCatalepsy, hyperreflexia
    Metabolic StabilityHalf-life, tissue distribution
  • Statistical Analysis: Use multivariate regression to account for interspecies variability in metabolic pathways ().

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